4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S2/c13-9-3-5-10(6-4-9)19(16,17)14-8-11(15)12-2-1-7-18-12/h1-7,11,14-15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNBKNVYVSSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to have a variety of biological effects. They are known to interact with multiple receptors, contributing to their diverse biological activities.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biological Activity
4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₃BrN₁O₂S
- Molecular Weight : 323.21 g/mol
- Functional Groups : Sulfonamide, Hydroxy, Bromo, Thiophene
The presence of these functional groups suggests a potential for diverse biological interactions.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.
Anticancer Activity
Research has demonstrated that benzenesulfonamide derivatives can possess anticancer properties. A study highlighted the ability of certain sulfonamide compounds to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may also interact with similar apoptotic mechanisms.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may interact with cyclooxygenases (COX), which are implicated in inflammation and cancer progression. Inhibitors targeting COX enzymes have been shown to reduce tumor growth in various cancer models.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption : Moderate absorption with potential interactions with plasma proteins.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, indicating possible drug-drug interactions.
- Toxicity : No significant mutagenicity was observed; however, hepatotoxicity remains a concern based on similar compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating promising antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) assessed the cytotoxic effects of sulfonamide derivatives. Results showed that compounds induced cell death at concentrations as low as 10 µM, supporting the hypothesis that these compounds can effectively target cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Electronic Effects :
- The target compound's hydroxyethyl-thiophene group provides a balance of electron-donating (thiophene) and polar (hydroxyl) characteristics, contrasting with the strong electron-withdrawing nitro group in 4MNB and the trifluorophenyl analog’s electronegativity .
- Fluorinated analogs (e.g., 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide) exhibit higher metabolic stability due to fluorine’s inductive effects, whereas the target compound’s hydroxyl group may increase solubility but reduce stability .
The tetrahydrothiophene sulfone derivative (CAS 1187323-36-9) features a rigidified, oxidized sulfur ring, which may reduce conformational flexibility relative to the target’s hydroxyethyl-thiophene chain .
Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enhances hydrogen bonding capacity, akin to the carboxylic acid in 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate . However, the absence of a carboxylic acid reduces acidity compared to the latter.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
